Cryptomoscatone D2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dihydroxy-6-phenylhex-5-enyl)-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c18-14(10-9-13-5-2-1-3-6-13)11-15(19)12-16-7-4-8-17(20)21-16/h1-6,8-10,14-16,18-19H,7,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQOIZFMLWZVMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)OC1CC(CC(C=CC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectral Data and Experimental Protocols for Cryptomoscatone D2
This technical guide provides a comprehensive overview of the spectral data for Cryptomoscatone D2, a naturally occurring G2 checkpoint inhibitor. The information presented is intended for researchers, scientists, and professionals involved in drug development and natural product synthesis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition, based on the first stereoselective total synthesis of this compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for synthetic this compound, which was found to be in agreement with the data reported for the natural product.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra were recorded on a Varian Gemini 200 MHz or Bruker Avance 300 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Table 1: ¹H NMR Spectral Data of this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.39 - 7.25 | m | 5H | Ar-H | |
| 6.89 | dd | 15.9, 5.1 | 1H | H-4 |
| 6.16 | d | 15.9 | 1H | H-5 |
| 6.01 | d | 9.9 | 1H | H-3 |
| 5.06 | m | 1H | H-7 | |
| 4.31 | m | 1H | H-6 | |
| 2.51 | m | 2H | H-2 | |
| 1.83 | m | 2H | H-8 | |
| 1.45 | m | 2H | H-9 | |
| 0.92 | t | 7.2 | 3H | H-10 |
Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 166.5 | C-1 |
| 145.8 | C-3 |
| 136.5 | Ar-C |
| 131.9 | C-5 |
| 128.6 | Ar-CH |
| 128.1 | Ar-CH |
| 126.6 | Ar-CH |
| 121.2 | C-4 |
| 78.4 | C-6 |
| 70.1 | C-7 |
| 31.8 | C-8 |
| 30.2 | C-2 |
| 18.9 | C-9 |
| 13.9 | C-10 |
Infrared (IR) Spectroscopy Data
The IR spectrum was recorded on a PerkinElmer FT-IR spectrometer.
Table 3: IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Interpretation |
| 3448 | O-H stretch |
| 2924 | C-H stretch (aliphatic) |
| 1715 | C=O stretch (α,β-unsaturated δ-lactone) |
| 1654 | C=C stretch |
| 1258 | C-O stretch |
| 968 | C-H bend (trans alkene) |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source.
Table 4: Mass Spectrometry Data of this compound
| Ion | Calculated m/z | Found m/z |
| [M+Na]⁺ | 325.1723 | 325.1720 |
Experimental Protocols
The following protocols are based on the methodologies described in the first stereoselective total synthesis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : Varian Gemini 200 MHz or Bruker Avance 300 MHz spectrometer.
-
Sample Preparation : The sample of synthetic this compound was dissolved in deuterated chloroform (CDCl₃).
-
Internal Standard : Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.
-
Data Acquisition : Standard pulse programs were used to acquire ¹H NMR and ¹³C NMR spectra at room temperature.
Infrared (IR) Spectroscopy
-
Instrumentation : PerkinElmer FT-IR spectrometer.
-
Sample Preparation : A thin film of the purified this compound was prepared on a NaCl or KBr plate for analysis (neat).
-
Data Acquisition : The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation : High-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation : The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after liquid chromatography.
-
Ionization Mode : Electrospray ionization in positive ion mode was used to generate the [M+Na]⁺ ion.
-
Data Acquisition : The mass-to-charge ratio (m/z) was measured with high accuracy to confirm the elemental composition.
Visualizations
The following diagrams illustrate the logical workflow of the synthesis and characterization of this compound.
Caption: Synthetic and analytical workflow for this compound.
Caption: Relationship between this compound and its spectral data.
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of Cryptomoscatone D2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cryptomoscatone D2, a naturally occurring styryl-lactone, has garnered significant interest due to its biological activities, including potential anticancer properties. Its stereoselective synthesis is a key area of research, enabling access to enantiomerically pure material for further biological evaluation. This document provides detailed application notes and protocols for the stereoselective synthesis of this compound, based on a convergent strategy involving an asymmetric acetate aldol reaction, a Brown's asymmetric allylation, and a ring-closing metathesis as key steps. The protocols are designed to be a comprehensive guide for researchers in synthetic and medicinal chemistry.
Introduction
This compound is a member of the styryl-lactone family of natural products, characterized by a dihydropyranone ring connected to a polyketide-derived side chain. The stereochemical complexity of these molecules presents a significant synthetic challenge. The methodology detailed below outlines an efficient and highly stereoselective route to (+)-Cryptomoscatone D2, starting from commercially available trans-cinnamaldehyde.
Overall Synthetic Strategy
The synthetic approach is a convergent strategy that constructs the key fragments of the molecule separately before their eventual coupling and cyclization. The key transformations include:
-
Asymmetric Acetate Aldol Reaction: To set the initial stereocenters in the polyol side chain.
-
Brown's Asymmetric Allylation: To introduce a homoallylic alcohol moiety with high diastereoselectivity.
-
Horner-Wadsworth-Emmons Reaction: To extend the carbon chain.
-
Ring-Closing Metathesis (RCM): To form the characteristic dihydropyranone ring.
The overall workflow of the synthesis is depicted in the following diagram:
Caption: Overall synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the yields and stereoselectivity for the key steps in the synthesis of this compound.
| Step No. | Reaction | Starting Material | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| 1 | Asymmetric Acetate Aldol Reaction | trans-cinnamaldehyde | Aldol Adduct | 85 | 9:1 | >98 |
| 2 | TBS Protection | Aldol Adduct | TBS-Protected Adduct | 95 | - | - |
| 3 | DIBAL-H Reduction | TBS-Protected Adduct | Aldehyde Intermediate | 96 | - | - |
| 4 | Second Asymmetric Acetate Aldol Reaction | Aldehyde Intermediate | Diol Precursor | 85 (over 2 steps) | 9:1 | >98 |
| 5 | Horner-Wadsworth-Emmons Reaction | Diol Precursor | α,β-Unsaturated Ester | 87 | - | - |
| 6 | Brown's Asymmetric Allylation | α,β-Unsaturated Ester | Homoallylic Alcohol | 90 | Single diastereomer | >98 |
| 7 | Acryloylation | Homoallylic Alcohol | Diene Precursor | 91 | - | - |
| 8 | Ring-Closing Metathesis (RCM) | Diene Precursor | Protected Lactone | 89 | - | - |
| 9 | Deprotection | Protected Lactone | This compound | 83 | - | - |
Experimental Protocols
Step 1: Asymmetric Acetate Aldol Reaction
This protocol describes the initial stereoselective aldol reaction to form the chiral building block.
Materials:
-
trans-cinnamaldehyde
-
(4S)-3-acetyl-4-benzyl-1,3-thiazolidine-2-thione
-
Titanium(IV) chloride (TiCl4)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a stirred solution of (4S)-3-acetyl-4-benzyl-1,3-thiazolidine-2-thione (1.0 eq) in anhydrous DCM at 0 °C under an argon atmosphere, add TiCl4 (1.1 eq) dropwise.
-
After stirring for 5 minutes, add DIPEA (1.2 eq) dropwise.
-
Cool the reaction mixture to -78 °C and add a solution of trans-cinnamaldehyde (1.2 eq) in DCM dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired aldol adduct.
Step 6: Brown's Asymmetric Allylation
This protocol details the highly diastereoselective allylation of the α,β-unsaturated ester.
Materials:
-
α,β-Unsaturated Ester
-
(+)-B-allyldiisopinocampheylborane ((+)-Ipc2Ballyl)
-
Diethyl ether (Et2O), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of the α,β-unsaturated ester (1.0 eq) in anhydrous Et2O at -100 °C under an argon atmosphere, add a solution of (+)-Ipc2Ballyl (1.5 eq) in Et2O dropwise.
-
Stir the reaction mixture at -100 °C for 1 hour.
-
Quench the reaction by the dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the homoallylic alcohol as a single diastereomer.
Step 8: Ring-Closing Metathesis (RCM)
This protocol outlines the formation of the dihydropyranone ring using a Grubbs catalyst.
Materials:
-
Diene Precursor
-
Grubbs' First Generation Catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Prepare a solution of the diene precursor (1.0 eq) in anhydrous DCM.
-
Add Grubbs' First Generation Catalyst (5 mol%) to the solution.
-
Reflux the reaction mixture for 4 hours under an argon atmosphere.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to obtain the protected lactone.
Signaling Pathway and Logical Relationship Diagrams
The stereochemical outcome of the key asymmetric reactions is crucial for the successful synthesis of the target molecule. The following diagram illustrates the stereochemical control in the asymmetric aldol reaction.
Caption: Stereochemical model for the asymmetric aldol reaction.
The logic of the convergent synthesis is based on the preparation of key fragments that are then combined. This approach allows for flexibility and optimization of individual steps.
Caption: Logic of the convergent synthetic strategy.
Conclusion
The protocols and data presented herein provide a comprehensive guide for the stereoselective synthesis of this compound. By following these detailed procedures, researchers can reliably produce this valuable natural product for further investigation in drug discovery and development programs. The high stereoselectivity and good overall yield make this synthetic route an attractive and practical approach.
Application Notes and Protocols: Mukaiyama Aldol Reaction in Styrylpyrone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Styrylpyrones are a class of naturally occurring compounds found in various plants and fungi, renowned for their diverse and potent biological activities. These activities include anti-inflammatory, anti-cancer, anti-oxidant, and neuroprotective effects. The therapeutic potential of styrylpyrones has spurred significant interest in their chemical synthesis to enable further investigation and drug development. A key challenge in the synthesis of these molecules is the stereocontrolled construction of the polyketide backbone. The Mukaiyama aldol reaction has emerged as a powerful tool for this purpose, offering a versatile and stereoselective method for the formation of carbon-carbon bonds. This document provides detailed application notes and protocols for the use of the Mukaiyama aldol reaction in the synthesis of styrylpyrones and related scaffolds.
The Mukaiyama Aldol Reaction: A Versatile Tool for C-C Bond Formation
The Mukaiyama aldol reaction is a Lewis acid-mediated addition of a silyl enol ether to a carbonyl compound, typically an aldehyde or ketone.[1][2] This reaction is highly valued in organic synthesis because it allows for a crossed aldol reaction under mild conditions, minimizing self-condensation of the carbonyl partner.[2] The use of chiral Lewis acids or chiral auxiliaries enables enantioselective and diastereoselective variants, providing access to complex chiral molecules.[3]
The general mechanism involves the activation of the aldehyde by the Lewis acid, followed by nucleophilic attack of the silyl enol ether. Subsequent hydrolysis yields the desired β-hydroxy carbonyl compound.[4][5]
Application in the Synthesis of Styrylpyrone Scaffolds
While direct, one-step synthesis of the styrylpyrone core using a standard Mukaiyama aldol reaction is uncommon, the vinylogous Mukaiyama aldol reaction (VMAR) has proven to be a highly effective strategy for constructing key precursors. The VMAR extends the nucleophilic character of the silyl enol ether through a conjugated system, allowing for the formation of larger structural motifs.[5][6]
Case Study 1: Asymmetric Synthesis of Kavalactones
Kavalactones, such as (+)-kavain, are structurally analogous to styrylpyrones and share a similar α,β-unsaturated lactone core. An efficient asymmetric synthesis of kavalactones has been developed utilizing a catalytic asymmetric Mukaiyama aldol addition of a dienolate equivalent.[7][8]
Reaction Scheme:
Caption: Asymmetric synthesis of kavalactones via Mukaiyama aldol addition.
Quantitative Data:
The following table summarizes the results for the asymmetric Mukaiyama aldol addition in the synthesis of a kavalactone precursor.
| Entry | Aldehyde | Silyl Dienol Ether | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Cinnamaldehyde | 1-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene | Carreira's Catalyst (10 mol%) | Toluene | -20 | 12 | 85 | 92 |
Experimental Protocol: Asymmetric Mukaiyama Aldol Addition for Kavalactone Precursor [7][8]
-
Catalyst Preparation: In a flame-dried flask under an argon atmosphere, add the chiral ligand (e.g., (1R,2R)-N,N'-dimethyl-1,2-diphenylethanediamine) and the metal salt (e.g., copper(II) triflate) to the chosen solvent (e.g., toluene). Stir the mixture at room temperature for 1 hour to form the chiral Lewis acid catalyst.
-
Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).
-
Addition of Reactants: To the cooled catalyst solution, add the aldehyde (e.g., cinnamaldehyde, 1.0 equiv) followed by the dropwise addition of the silyl dienol ether (e.g., 1-(tert-butyldimethylsilyloxy)-1-methoxy-1,3-butadiene, 1.2 equiv) over a period of 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ester precursor.
Case Study 2: Synthesis of Stoloniferol B Precursor
The total synthesis of Stoloniferol B, a styrylpyrone natural product, has been achieved using a Kobayashi vinylogous Mukaiyama aldol reaction as a key step.[2] This reaction demonstrates excellent diastereoselectivity in the formation of the anti-adduct.
Reaction Scheme:
Caption: Key VMAR step in the total synthesis of Stoloniferol B.
Quantitative Data:
| Entry | Aldehyde | Silyl N,O-acetal | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | Paraldehyde | Chiral Vinylketene Silyl N,O-acetal | TiCl₄ | CH₂Cl₂ | -78 | 4 | 82 | >20:1 |
Experimental Protocol: Kobayashi Vinylogous Mukaiyama Aldol Reaction [2]
-
Reaction Setup: To a flame-dried flask under an argon atmosphere, add a solution of the aldehyde (e.g., paraldehyde, 1.0 equiv) in the chosen solvent (e.g., dichloromethane). Cool the solution to -78 °C.
-
Addition of Lewis Acid: Add the Lewis acid (e.g., titanium tetrachloride, 1.1 equiv) dropwise to the cooled aldehyde solution. Stir the mixture for 15 minutes.
-
Addition of Nucleophile: Add a solution of the chiral vinylketene silyl N,O-acetal (1.2 equiv) in the same solvent dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC.
-
Work-up: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired anti-aldol adduct.
Biological Activity and Signaling Pathways of Styrylpyrones
Styrylpyrones exert their biological effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for drug development and target validation.
AMPK Signaling Pathway
Styrylpyrones have been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a central regulator of cellular energy homeostasis. Its activation promotes catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP.
Caption: Styrylpyrone-mediated activation of the AMPK signaling pathway.
NF-κB Signaling Pathway
Chronic inflammation is a key driver of many diseases, and the transcription factor NF-κB is a master regulator of the inflammatory response. Some styrylpyrones have demonstrated anti-inflammatory activity by inhibiting the NF-κB signaling pathway. They can interfere with the activation of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory IκB proteins. This prevents the translocation of NF-κB to the nucleus and the transcription of pro-inflammatory genes.[9][10][11]
Caption: Inhibition of the NF-κB signaling pathway by styrylpyrones.
Conclusion
The Mukaiyama aldol reaction, particularly its vinylogous variant, provides a powerful and stereoselective method for the synthesis of key precursors to styrylpyrones and related natural products. The ability to construct complex chiral architectures with high efficiency makes this reaction an invaluable tool for medicinal chemists and synthetic researchers. The application notes and protocols provided herein offer a practical guide for the implementation of this methodology in the synthesis of biologically active styrylpyrones, facilitating further exploration of their therapeutic potential. The elucidation of their interactions with critical signaling pathways, such as AMPK and NF-κB, underscores their promise as lead compounds in drug discovery programs targeting a range of diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 4. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 6. The vinylogous Mukaiyama aldol reaction (VMAR) in natural product synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. Versatile asymmetric synthesis of the kavalactones: first synthesis of (+)-kavain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.williams.edu [chemistry.williams.edu]
- 9. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel small molecule inhibition of IKK/NF-κB activation reduces markers of senescence and improves healthspan in mouse models of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ring-Closing Metathesis for Styrylpyrone Lactone Ring Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of the styrylpyrone lactone ring system using Ring-Closing Metathesis (RCM). This methodology is of significant interest for the synthesis of biologically active natural products and their analogues for drug discovery and development.
Introduction
Styrylpyrone lactones are a class of natural products possessing a characteristic α,β-unsaturated lactone ring fused to a styryl group. These compounds, isolated from various plant species, have garnered considerable attention in the scientific community due to their wide range of biological activities.[1][2] A prominent member of this family is goniothalamin, which has demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines.[3][4][5] The mechanism of action of these compounds is often linked to the induction of apoptosis (programmed cell death) through various signaling pathways, making them attractive scaffolds for the development of novel anticancer agents.[6][7][8][9][10]
Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool in synthetic organic chemistry for the construction of cyclic olefins, including the unsaturated lactone core of styrylpyrones.[11] This reaction, catalyzed by ruthenium complexes such as Grubbs and Hoveyda-Grubbs catalysts, involves the intramolecular rearrangement of a diene to form a cyclic alkene and a small volatile byproduct, typically ethylene.[11][12] The high functional group tolerance and predictable reactivity of these catalysts make RCM a highly attractive strategy for the late-stage cyclization of complex molecules in the synthesis of natural products.[13]
This document provides detailed protocols for the RCM-mediated synthesis of the styrylpyrone lactone ring, with a focus on the synthesis of goniothalamin as a representative example.
Ring-Closing Metathesis for Styrylpyrone Synthesis: An Overview
The general strategy for the synthesis of a styrylpyrone lactone via RCM involves the preparation of an acyclic diene precursor containing a terminal alkene and an acrylate or crotonate moiety attached to a stereocenter bearing the styryl group. This precursor is then subjected to an intramolecular metathesis reaction, catalyzed by a ruthenium complex, to furnish the desired six-membered α,β-unsaturated lactone ring.
The choice of catalyst, solvent, temperature, and substrate concentration can significantly influence the efficiency and selectivity of the RCM reaction. Second-generation Grubbs and Hoveyda-Grubbs catalysts are often preferred due to their higher activity and stability.[14][15]
Data Presentation: RCM Conditions for Goniothalamin Synthesis
The following tables summarize the quantitative data from the synthesis of goniothalamin via RCM, as reported by Pastre et al. (2020). Two different diene precursors were investigated: an acrylate ester and a crotonate ester.
Table 1: Ring-Closing Metathesis of Acrylate Ester Precursor
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Goniothalamin Yield (%) | Dimer Byproduct Yield (%) |
| 1 | Grubbs I (5) | CH2Cl2 | 40 | 1.5 | 75 | 15 |
| 2 | Grubbs II (5) | CH2Cl2 | 40 | 1.5 | 90 | <5 |
| 3 | Hoveyda-Grubbs II (5) | CH2Cl2 | 40 | 1.5 | 88 | <5 |
| 4 | Grubbs II (2) | Toluene | 80 | 1 | 85 | 10 |
Table 2: Ring-Closing Metathesis of Crotonate Ester Precursor
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Goniothalamin Yield (%) | Dimer Byproduct Yield (%) | Other Byproducts (%) |
| 1 | Grubbs I (5) | CH2Cl2 | 40 | 1.5 | 19 | 60 | - |
| 2 | Grubbs II (5) | CH2Cl2 | 40 | 1.5 | 78 | 10 | 9 (lactone) |
| 3 | Hoveyda-Grubbs II (5) | CH2Cl2 | 40 | 1.5 | 75 | 12 | 10 (lactone) |
| 4 | Grubbs II (5) | Toluene | 100 | 1.5 | 96 (inseparable mixture with lactone) | - | - |
Experimental Protocols
The following are detailed protocols for the synthesis of the diene precursor and its subsequent cyclization via RCM to yield goniothalamin.
Protocol 1: Synthesis of the Acrylate Diene Precursor
This protocol describes the synthesis of the acyclic diene precursor required for the RCM reaction. The procedure involves the allylation of cinnamaldehyde followed by acylation with acryloyl chloride.
Materials:
-
trans-Cinnamaldehyde
-
Allylmagnesium bromide solution (in diethyl ether)
-
Acryloyl chloride
-
Triethylamine
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane (CH2Cl2)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of trans-cinnamaldehyde (1.0 equiv) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add allylmagnesium bromide solution (1.2 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude alcohol.
-
Purify the crude alcohol by flash column chromatography on silica gel.
-
To a stirred solution of the purified alcohol (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous CH2Cl2 at 0 °C, add acryloyl chloride (1.2 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with water and extract the aqueous layer with CH2Cl2 (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the acrylate diene precursor.
Protocol 2: Ring-Closing Metathesis to Synthesize Goniothalamin
This protocol details the cyclization of the acrylate diene precursor to form goniothalamin using a second-generation Grubbs catalyst.
Materials:
-
Acrylate diene precursor
-
Grubbs second-generation catalyst
-
Anhydrous and degassed dichloromethane (CH2Cl2) or toluene
-
Dimethyl sulfoxide (DMSO)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the acrylate diene precursor (1.0 equiv) in anhydrous and degassed CH2Cl2 (to a concentration of 0.01 M) in a flask equipped with a reflux condenser under an inert atmosphere.
-
Add the Grubbs second-generation catalyst (5 mol%).
-
Heat the reaction mixture to reflux (approx. 40 °C for CH2Cl2) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1.5 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
To quench the catalyst and facilitate purification, add DMSO (50 equivalents relative to the catalyst) and stir the mixture overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford goniothalamin.
Visualizations
RCM Reaction for Styrylpyrone Lactone Synthesis
References
- 1. Styryl lactones and their derivatives: biological activities, mechanisms of action and potential leads for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Styryl lactones and their derivatives: biological activities, mechanisms of action and potential leads for drug design. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic activity of styryl lactones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Semisynthesis and antitumor activities of new styryl-lactone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Goniothalamin induces mitochondria-mediated apoptosis associated with endoplasmic reticulum stress-induced activation of JNK in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Goniothalamin induces coronary artery smooth muscle cells apoptosis: the p53-dependent caspase-2 activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Goniothalamin-induced oxidative stress, DNA damage and apoptosis via caspase-2 independent and Bcl-2 independent pathways in Jurkat T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Goniothalamin induces apoptosis associated with autophagy activation through MAPK signaling in SK-BR-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 12. Ring Closing Metathesis [organic-chemistry.org]
- 13. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Integrated Batch and Continuous Flow Process for the Synthesis of Goniothalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantification of Cryptomoscatone D2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptomoscatone D2 is a naturally occurring styryl lactone isolated from species such as Cryptocarya moschata.[1] Possessing a molecular formula of C17H20O4 and a molecular weight of 288.34 g/mol , this compound has garnered interest for its potential biological activities, including the inhibition of the G2 checkpoint in the cell cycle.[1] As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its quantification in various matrices are essential.
These application notes provide detailed, exemplary protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While these protocols are based on established principles for the analysis of styryl lactones and similar natural products, they should be considered as a starting point for method development and validation in your specific laboratory context and for your particular sample matrix.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely accessible and robust technique for the quantification of chromophoric molecules like this compound. The styryl group in its structure is expected to exhibit strong UV absorbance, making this a suitable method for its detection.
Experimental Protocol: HPLC-UV
1. Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
2. Chemicals and Reagents
-
This compound reference standard (≥98% purity)
-
HPLC grade acetonitrile and methanol
-
Purified water (18.2 MΩ·cm)
-
HPLC grade formic acid
3. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0.0 60 40 15.0 20 80 17.0 20 80 17.1 60 40 | 20.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm (based on typical absorbance for related structures; optimal wavelength should be determined by scanning the UV spectrum of this compound).
-
Injection Volume: 10 µL
4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol:water (50:50, v/v).
-
Sample Preparation (e.g., from plant extract):
-
Homogenize 1 g of the sample material with 10 mL of methanol.
-
Sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
Hypothetical Method Validation Data
The following table summarizes the expected performance characteristics of a validated HPLC-UV method for this compound.
| Parameter | Specification | Hypothetical Result |
| Linearity | r² > 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Precision (RSD%) | Intra-day < 2%, Inter-day < 3% | Intra-day: 1.5%, Inter-day: 2.5% |
| Accuracy (% Recovery) | 95 - 105% | 98.7% |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | 1.0 µg/mL |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. This protocol outlines a method using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocol: LC-MS/MS
1. Instrumentation
-
UHPLC or HPLC system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and processing software.
2. Chemicals and Reagents
-
Same as HPLC-UV method.
3. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0.0 80 20 5.0 10 90 6.0 10 90 6.1 80 20 | 8.0 | 80 | 20 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: Optimized for the specific instrument.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical): Based on the molecular weight of 288.34, the protonated molecule [M+H]⁺ would be m/z 289.3. Common fragmentation pathways for lactones include the loss of water (H₂O) and carbon monoxide (CO).
Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (eV) Purpose This compound 289.3 271.3 15 Quantifier (Loss of H₂O) | this compound | 289.3 | 243.3 | 25 | Qualifier (Loss of H₂O + CO) |
5. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): As described in the HPLC protocol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the stock solution with methanol:water (50:50, v/v).
-
Sample Preparation (e.g., from plasma):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile (containing an appropriate internal standard, if available) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
Hypothetical Method Validation Data
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound.
| Parameter | Specification | Hypothetical Result |
| Linearity | r² > 0.995 | 0.998 |
| Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| Precision (RSD%) | Intra-day < 10%, Inter-day < 15% | Intra-day: 6%, Inter-day: 9% |
| Accuracy (% Recovery) | 85 - 115% | 103.5% |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.03 ng/mL |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | 0.1 ng/mL |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Cryptomoscatone D2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Cryptomoscatone D2 total synthesis.
General Workflow of this compound Total Synthesis
The following diagram illustrates a common synthetic route to this compound, highlighting the key transformations.
Caption: General synthetic workflow for this compound.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, organized by key reaction type.
Mukaiyama Aldol Reaction
The Mukaiyama aldol addition is a crucial C-C bond-forming step in the synthesis.[1]
FAQs:
-
Q1: What are the common reasons for low yield in the Mukaiyama aldol reaction?
-
A1: Low yields can stem from several factors:
-
Decomposition of the Lewis acid: Many Lewis acids, like TiCl₄, are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.[2]
-
Poor quality silyl enol ether: The silyl enol ether may have hydrolyzed during storage or purification. It's often best to use freshly prepared material.
-
Self-condensation of the aldehyde: This can be a competing side reaction, especially with enolizable aldehydes.
-
Retro-aldol reaction: The aldol adduct may be unstable under the reaction conditions and revert to starting materials.
-
-
-
Q2: How can I improve the diastereoselectivity of the Mukaiyama aldol reaction?
-
A2: Diastereoselectivity is influenced by the choice of Lewis acid, solvent, and the geometry of the silyl enol ether.[3]
-
Lewis Acid: Chelating Lewis acids like MgBr₂·OEt₂ can favor the formation of syn aldol products. In contrast, non-chelating Lewis acids like BF₃·OEt₂ may favor anti products.
-
Solvent: The polarity and coordinating ability of the solvent can impact the transition state geometry. Non-coordinating solvents like dichloromethane are commonly used.
-
Silyl Enol Ether Geometry: The (E)- or (Z)-geometry of the silyl enol ether can influence the stereochemical outcome, although this is not always predictable and depends on the specific substrates and conditions.
-
-
Troubleshooting:
Caption: Troubleshooting logic for the Mukaiyama aldol reaction.
| Lewis Acid | Typical Diastereoselectivity | Reference |
| TiCl₄ | Varies, often moderate to good | [2] |
| BF₃·OEt₂ | Often favors anti products | |
| MgBr₂·OEt₂ | Often favors syn products | [4] |
| Sc(OTf)₃ | Can be used in aqueous media | [2] |
Diastereoselective Carbonyl Reduction
Reduction of the β-hydroxy ketone intermediate is critical for establishing the desired stereochemistry of the 1,3-diol.
FAQs:
-
Q3: Which methods are commonly used for the diastereoselective reduction of β-hydroxy ketones?
-
Q4: My reduction is not selective. What could be the issue?
-
A4: Poor selectivity can result from:
-
Incorrect Reagent: Ensure you are using the correct borohydride reagent and chelating agent for the desired diastereomer.
-
Reaction Temperature: These reductions are often performed at low temperatures to enhance selectivity.
-
Substrate Control: The inherent stereochemistry of your substrate can influence the outcome, sometimes overriding the reagent control.
-
-
Troubleshooting:
| Reduction Method | Reagents | Product | Reference |
| Narasaka-Prasad | BBu₂OMe, NaBH₄ | syn-1,3-diol | [6] |
| Evans-Saksena | Me₄NHB(OAc)₃ | anti-1,3-diol | [5][7] |
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a reliable method for the formation of α,β-unsaturated esters with good control over the alkene geometry.[8][9]
FAQs:
-
Q5: How can I control the E/Z selectivity of the HWE reaction?
-
A5: The stereochemical outcome is influenced by the phosphonate reagent, the base, and the reaction conditions.
-
Still-Gennari modification: Using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases (e.g., KHMDS with 18-crown-6) in THF at low temperatures generally favors the (Z)-alkene.[9]
-
Standard conditions: Using standard phosphonates (e.g., triethyl phosphonoacetate) with bases like NaH in THF typically yields the (E)-alkene as the major product.[10]
-
-
-
Q6: I am observing low yields in my HWE reaction. What are the possible causes?
-
A6: Low yields can be attributed to:
-
Incomplete deprotonation of the phosphonate: Ensure a strong enough base is used and that the reaction time for deprotonation is sufficient.
-
Sterically hindered aldehyde: Very bulky aldehydes may react slowly.
-
Side reactions: The aldehyde may undergo self-condensation or other side reactions if it is enolizable.
-
-
Troubleshooting:
| Condition | Favored Isomer | Reference |
| Triethyl phosphonoacetate, NaH, THF | (E)-alkene | [10] |
| Bis(trifluoroethyl) phosphonate, KHMDS, 18-crown-6, THF, -78 °C | (Z)-alkene | [9] |
| LiCl, DBU, MeCN (Masamune-Roush conditions) | (E)-alkene | [9] |
Brown's Asymmetric Allylation
This reaction is employed to introduce a chiral homoallylic alcohol moiety.
FAQs:
-
Q7: What factors influence the enantioselectivity of the Brown's allylation?
-
A7: The enantioselectivity is primarily determined by the chirality of the isopinocampheyl ligands on the boron reagent. Using (+)-Ipc₂B(allyl) or (-)-Ipc₂B(allyl) will lead to the corresponding enantiomeric products. The reaction temperature is also critical, with lower temperatures (-78 °C to -100 °C) generally affording higher enantioselectivity.[11]
-
-
Q8: My Brown's allylation is giving a low yield. What should I check?
-
A8: Low yields can be due to:
-
Reagent quality: The B-allyldiisopinocampheylborane reagent should be freshly prepared or properly stored.
-
Solvent: Ethereal solvents like diethyl ether are commonly used.
-
Reaction time: Ensure the reaction is allowed to proceed to completion, which can be monitored by TLC.
-
-
Troubleshooting:
| Parameter | Recommendation for High Enantioselectivity | Reference |
| Chiral Ligand | Use of enantiomerically pure (+)- or (-)-α-pinene to prepare the reagent | [12] |
| Temperature | -78 °C to -100 °C | [11] |
| Solvent | Diethyl ether | [13] |
Ring-Closing Metathesis (RCM)
RCM is a powerful reaction for the formation of the lactone ring in this compound.
FAQs:
-
Q9: Which Grubbs catalyst should I use for the RCM step?
-
A9: The choice of catalyst depends on the substrate and desired reaction conditions.
-
Grubbs 1st Generation: Generally effective for less demanding substrates.
-
Grubbs 2nd Generation: More reactive and tolerant of a wider range of functional groups. Often provides higher yields and can be used at lower catalyst loadings.[14][15]
-
Hoveyda-Grubbs Catalysts: Offer increased stability and are often used for more challenging RCM reactions.
-
-
-
Q10: My RCM reaction is not proceeding or is giving a low yield. What can I do?
-
A10: RCM failures can be due to:
-
Catalyst deactivation: The catalyst can be sensitive to impurities in the substrate or solvent. Ensure all materials are highly pure.
-
High concentration: RCM is an intramolecular reaction and should be run at high dilution (typically 0.001-0.01 M) to disfavor intermolecular polymerization.
-
Ethylene atmosphere: The reaction produces ethylene as a byproduct. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) and allowing the ethylene to escape can help drive the reaction to completion.
-
-
Troubleshooting:
| Catalyst Generation | Typical Catalyst Loading | General Reactivity | Reference |
| 1st Generation | 2-5 mol% | Good for simple dienes | [15] |
| 2nd Generation | 0.5-2 mol% | Higher activity, better functional group tolerance | [14][15] |
| Hoveyda-Grubbs 2nd Gen. | 0.5-2 mol% | High stability and activity | [16] |
Experimental Protocols
General Considerations:
All reactions should be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents unless otherwise noted. Glassware should be oven-dried before use.
Protocol 1: Mukaiyama Aldol Reaction
To a solution of the α,β-unsaturated aldehyde (1.0 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C is added a Lewis acid (e.g., TiCl₄, 1.1 equiv). The mixture is stirred for 15 minutes, after which a solution of the silyl enol ether (1.2 equiv) in dichloromethane is added dropwise. The reaction is stirred at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the starting material. The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃. The mixture is allowed to warm to room temperature and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Protocol 2: Evans-Saksena Reduction (anti-Diol Synthesis)
To a solution of the β-hydroxy ketone (1.0 equiv) in a 1:1 mixture of acetonitrile and acetic acid (0.1 M) at -40 °C is added tetramethylammonium triacetoxyborohydride (1.5 equiv) in one portion. The reaction mixture is stirred at -40 °C for 4-6 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium potassium tartrate. The mixture is stirred vigorously for 1 hour at room temperature. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.[5][7]
Protocol 3: Horner-Wadsworth-Emmons Reaction ((E)-Alkene Synthesis)
To a suspension of NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (0.2 M) at 0 °C is added triethyl phosphonoacetate (1.2 equiv) dropwise. The mixture is stirred at 0 °C for 30 minutes, then warmed to room temperature and stirred for an additional 30 minutes. The resulting solution is cooled to 0 °C, and a solution of the aldehyde (1.0 equiv) in THF is added dropwise. The reaction is stirred at room temperature for 2-4 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography.[10]
Protocol 4: Brown's Asymmetric Allylation
To a solution of (+)- or (-)-B-chlorodiisopinocampheylborane (1.2 equiv) in anhydrous diethyl ether (0.5 M) at -78 °C is added allylmagnesium bromide (1.2 equiv) dropwise. The mixture is stirred at -78 °C for 30 minutes, then warmed to room temperature and stirred for 1 hour. The resulting suspension is cooled to -100 °C, and a solution of the aldehyde (1.0 equiv) in diethyl ether is added. The reaction is stirred at -100 °C for 3-4 hours. The reaction is quenched by the addition of methanol, followed by 3M NaOH and 30% H₂O₂. The mixture is stirred at room temperature overnight. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.[13]
Protocol 5: Ring-Closing Metathesis
To a solution of the diene substrate (1.0 equiv) in degassed, anhydrous dichloromethane (0.005 M) is added Grubbs 2nd generation catalyst (1-2 mol%). The reaction mixture is heated to reflux under an inert atmosphere for 4-12 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified directly by flash column chromatography.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 4. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evans–Saksena reduction - Wikipedia [en.wikipedia.org]
- 6. Narasaka–Prasad reduction - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 13. researchgate.net [researchgate.net]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of Cryptomoscatone D2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Cryptomoscatone D2 during storage and experimental handling.
Troubleshooting Guide
Encountering unexpected results or compound instability? This guide will help you troubleshoot potential degradation issues with this compound.
| Issue ID | Observation | Potential Cause | Recommended Solution |
| CD2-D-01 | Decreased potency or loss of biological activity in assays. | Hydrolysis of the lactone ring: Exposure to acidic or basic conditions, or prolonged storage in protic solvents (e.g., methanol, water). | - Maintain neutral pH (6-8) in all solutions. - Use aprotic solvents (e.g., DMSO, DMF) for stock solutions. - Prepare fresh working solutions daily. |
| CD2-D-02 | Appearance of new, unidentified peaks in HPLC or LC-MS analysis. | Oxidation: Exposure to air (oxygen), especially in the presence of light or metal ions. The α,β-unsaturated ketone moiety is susceptible to oxidation. | - Store solid compound and solutions under an inert atmosphere (e.g., argon or nitrogen). - Use amber vials or protect from light. - Use high-purity solvents, degassed to remove dissolved oxygen. |
| CD2-D-03 | Yellowing or discoloration of the compound (solid or solution). | Photodegradation: Exposure to UV or visible light can induce isomerization or polymerization of the styryl and α,β-unsaturated ketone systems. | - Store in light-resistant containers (amber vials). - Minimize exposure to ambient light during experiments. - Work in a fume hood with the sash down to block overhead lighting when possible. |
| CD2-D-04 | Inconsistent results between experimental replicates. | Inadequate Storage Conditions: Fluctuation in temperature, exposure to humidity. | - Store the solid compound at the recommended -20°C. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Use desiccants in storage containers for the solid compound. |
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound that can lead to its degradation?
A1: this compound possesses two primary functional groups susceptible to degradation: a lactone ring and an α,β-unsaturated ketone within a styryl lactone framework. The lactone is prone to hydrolysis under both acidic and basic conditions, leading to ring-opening and loss of activity. The conjugated system of the α,β-unsaturated ketone is susceptible to oxidation and photodegradation, which can result in the formation of various degradation products.
Q2: What is the recommended procedure for long-term storage of solid this compound?
A2: For long-term storage, solid this compound should be stored at -20°C or lower in a tightly sealed, amber glass vial.[1] To minimize exposure to moisture and oxygen, it is best practice to flush the vial with an inert gas like argon or nitrogen before sealing. Storing the vial in a desiccator can provide additional protection against humidity.
Q3: How should I prepare and store stock solutions of this compound?
A3: We recommend preparing a high-concentration stock solution in an anhydrous, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Aliquot the stock solution into smaller volumes in amber vials, blanketed with inert gas, and store at -20°C or -80°C. This approach minimizes the number of freeze-thaw cycles and reduces the risk of contamination and degradation. For aqueous buffers, prepare fresh dilutions from the stock solution immediately before each experiment.
Q4: Can I use protic solvents like methanol or ethanol to prepare solutions of this compound?
A4: While this compound may be soluble in protic solvents, it is not recommended for long-term storage in these solvents due to the risk of solvolysis of the lactone ring. If a protic solvent must be used for experimental reasons, prepare the solution immediately before use and do not store it for more than a few hours.
Q5: Are there any visual indicators of this compound degradation?
A5: Yes, a noticeable change in the physical appearance of the compound, such as discoloration (e.g., yellowing) of the solid or solution, may indicate degradation. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods like HPLC to assess the purity and stability of the compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
1. Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as recommended by ICH guidelines.
2. Materials:
- This compound
- HPLC grade acetonitrile and water
- Hydrochloric acid (0.1 M)
- Sodium hydroxide (0.1 M)
- Hydrogen peroxide (3%)
- HPLC system with a PDA or UV detector
- pH meter
- Photostability chamber
- Oven
3. Procedure:
-
Acid Hydrolysis: Dissolve this compound in a minimal amount of acetonitrile and dilute with 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in a minimal amount of acetonitrile and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 4 hours. Neutralize a sample with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a minimal amount of acetonitrile and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store solid this compound in an oven at 70°C for 48 hours. Dissolve the stressed solid in the mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.
4. Analysis: Analyze all stressed samples, along with a non-stressed control, using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.
2. Chromatographic Conditions (Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
- Gradient Program: | Time (min) | % A | % B | | :--- | :-- | :-- | | 0 | 70 | 30 | | 20 | 20 | 80 | | 25 | 20 | 80 | | 26 | 70 | 30 | | 30 | 70 | 30 |
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan)
- Injection Volume: 10 µL
- Column Temperature: 30°C
3. Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 are used to demonstrate specificity.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting decision tree for inconsistent results.
References
Technical Support Center: Troubleshooting Inconsistent Results in Cryptomoscatone D2 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cryptomoscatone D2. The information is presented in a question-and-answer format to directly address common issues that may lead to inconsistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological effects?
This compound is a styrylpyrone isolated from Cryptocarya mandiocanna.[1] It has demonstrated significant cytotoxic effects against various cancer cell lines, including human cervical carcinoma (HeLa, SiHa, C33A) and non-malignant MRC-5 cells.[1] The primary mechanism of its anti-cancer activity appears to be the induction of apoptosis in a dose- and time-dependent manner.[1]
Q2: We are observing high variability in cell viability assays (e.g., MTT, XTT) with this compound treatment. What could be the cause?
Inconsistent results in cell viability assays are a common issue. Several factors could contribute to this variability:
-
Cell Seeding Density: Uneven cell seeding can lead to significant differences in cell numbers between wells, affecting the final absorbance reading. Ensure a single-cell suspension and proper mixing before and during plating.
-
Compound Solubility and Stability: this compound may have limited solubility in aqueous media. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in culture medium. Precipitation of the compound can lead to inconsistent concentrations. Also, consider the stability of the compound in your experimental conditions.
-
Inconsistent Incubation Times: Precise timing of compound exposure is critical, as this compound's effects are time-dependent.[1] Use a calibrated timer and stagger the addition of reagents if processing a large number of plates.
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate media components and the compound, leading to skewed results. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or water.
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Cell Line Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent passage number. High passage numbers can lead to genetic drift and altered sensitivity to compounds.
Q3: Our apoptosis assays (e.g., Annexin V/PI staining, caspase activity) are showing conflicting results. How can we troubleshoot this?
Variability in apoptosis assays can arise from several sources:
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Timing of Analysis: Apoptosis is a dynamic process. The optimal time point for detecting early (Annexin V positive, PI negative) versus late (Annexin V and PI positive) apoptotic cells can vary between cell lines and with different compound concentrations. A time-course experiment is recommended to identify the ideal window for analysis.
-
Cell Handling: Over-trypsinization or harsh centrifugation can damage cell membranes, leading to false-positive PI staining. Handle cells gently throughout the staining procedure.
-
Reagent Quality and Concentration: Ensure that Annexin V-FITC and Propidium Iodide are not expired and have been stored correctly. Titrate the reagents to determine the optimal concentration for your specific cell line.
-
Compensation in Flow Cytometry: Improper compensation for spectral overlap between FITC and PI channels can lead to inaccurate population gating. Always include single-stained controls to set up the correct compensation matrix.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability (MTT Assay) Results
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell seeding; Incomplete dissolution of this compound; Pipetting errors. | Ensure a homogenous cell suspension before seeding. Visually inspect for compound precipitation. Use calibrated pipettes and practice consistent pipetting technique. |
| Low signal-to-noise ratio | Suboptimal cell number; Insufficient incubation with MTT reagent; Incomplete formazan solubilization. | Optimize cell seeding density for your specific cell line. Ensure the recommended incubation time for the MTT reagent is followed. Ensure complete solubilization of formazan crystals before reading the plate. |
| "Edge effect" observed in the plate | Increased evaporation in the outer wells. | Avoid using the outer wells for experimental samples. Fill the perimeter wells with sterile PBS or water to create a humidity barrier. |
Guide 2: Conflicting Apoptosis Data (Annexin V/PI Flow Cytometry)
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| High percentage of necrotic cells in control | Harsh cell handling (e.g., over-trypsinization, excessive vortexing). | Use a gentle cell detachment method. Minimize centrifugation speed and time. Avoid vigorous vortexing of cell pellets. |
| Inconsistent apoptotic populations between experiments | Variation in cell confluence at the time of treatment; Different incubation times. | Standardize the cell confluence at the start of each experiment. Perform a detailed time-course study to identify the optimal treatment duration. |
| Poor separation of cell populations | Incorrect instrument settings (voltages, compensation); Reagent issues. | Use single-stained controls for proper compensation setup. Titrate Annexin V and PI to determine optimal concentrations. Check the expiration dates and storage conditions of the reagents. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution (e.g., in DMSO). The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Replace the medium in the wells with the medium containing the desired concentrations of this compound. Include vehicle control wells (medium with DMSO only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Absorbance Reading: Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the determined optimal time.
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Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using a gentle enzyme (e.g., TrypLE Express). Combine with the floating cells from the supernatant.
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Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
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Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
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Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
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Analysis: Analyze the cells immediately by flow cytometry. Use unstained, single-stained (Annexin V-FITC only and PI only) controls for setting up the instrument and for compensation.
Visualizations
References
Technical Support Center: Purification of Synthetic Cryptomoscatone D2
Welcome to the technical support center for the purification of synthetic Cryptomoscatone D2. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving the purity of this synthetically valuable compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Based on common synthetic routes, impurities may include:
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Diastereomers or Enantiomers: Arising from reactions where stereoselectivity is not 100%, such as in the Maruoka or Brown allylation steps.
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Geometric Isomers (E/Z): The Horner-Wadsworth-Emmons reaction, while generally E-selective, can produce the Z-isomer as a minor impurity.[1][2][3][4][5]
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Unreacted Starting Materials: Incomplete reactions can leave residual aldehydes or phosphonate esters in the crude product.
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Reaction Byproducts: These can include water-soluble phosphate byproducts from the Horner-Wadsworth-Emmons reaction, which are typically removed during aqueous workup.[1]
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Catalyst Residues: Ruthenium catalysts (e.g., Grubbs catalyst) used in ring-closing metathesis may contaminate the final product.[6][7]
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Solvent Residues: Residual solvents from the reaction or purification steps.
Q2: My crude this compound appears as an oil and is difficult to handle. What should I do?
A2: Oiling out can be due to the presence of impurities that lower the melting point of the compound. It is recommended to first attempt purification by column chromatography to remove the bulk of the impurities. If the product still oils out, residual solvent may be the issue. Ensure the product is thoroughly dried under high vacuum.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an effective technique. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between this compound and its impurities. For visualization, several methods can be employed as styryl lactones may not be UV-active.[8]
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UV Light (254 nm): Useful if the compound or impurities are UV-active.[9][10]
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Iodine Chamber: A general stain for many organic compounds.[10][11]
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Potassium Permanganate (KMnO4) Stain: Stains compounds that can be oxidized, such as alkenes and alcohols.
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p-Anisaldehyde Stain: A versatile stain that often produces colored spots with a variety of functional groups upon heating.[8]
Q4: I am having trouble separating diastereomers. What purification technique is most effective?
A4: Preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method for separating closely related diastereomers.[12][13] Both normal phase (silica gel) and reversed-phase (C18) columns can be effective, depending on the specific diastereomers.[13][14] Chiral HPLC may be necessary for separating enantiomeric impurities.[15][16][17][18][19]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification of this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Multiple spots on TLC close to the product spot. | Presence of diastereomers or geometric isomers. | 1. Optimize Column Chromatography: Use a shallower solvent gradient and a longer column to improve separation. 2. Preparative HPLC: If column chromatography is insufficient, preparative HPLC is the recommended method for separating close-running isomers.[12][13] |
| A persistent colored impurity (often brown or black). | Residual ruthenium catalyst from ring-closing metathesis. | 1. Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with activated carbon, then filter through Celite. 2. Specific Filtration: Pass a solution of the crude product through a short plug of silica gel or a specialized scavenger resin designed to remove ruthenium. |
| Product crystallizes poorly or not at all. | 1. Presence of significant impurities. 2. Inappropriate recrystallization solvent. | 1. Initial Purification: Purify the crude product by column chromatography first to increase the purity to >90-95%. 2. Solvent Screening for Recrystallization: Test a variety of solvent systems. Good single solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot.[20] Common solvent pairs for recrystallization include ethyl acetate/hexanes or acetone/hexanes.[21][22] |
| Low yield after purification. | 1. Product loss during multiple purification steps. 2. Decomposition of the product on silica gel. | 1. Minimize Transfers: Handle the material efficiently to minimize losses. 2. Deactivate Silica Gel: If decomposition is suspected, silica gel can be treated with a small amount of triethylamine in the eluent to neutralize acidic sites. |
| NMR spectrum shows broad peaks. | 1. Presence of paramagnetic impurities (e.g., residual metals). 2. Slow conformational exchange on the NMR timescale. | 1. Metal Removal: Follow the steps for removing catalyst residues. 2. Variable Temperature NMR: Acquire NMR spectra at different temperatures to see if the peaks sharpen. |
Experimental Protocols
Protocol 1: Column Chromatography for General Purification
This protocol is designed for the initial purification of crude synthetic this compound.
Materials:
-
Crude this compound
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Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc)
-
Glass column with stopcock
-
Collection tubes
-
TLC plates, developing chamber, and visualization reagents
Procedure:
-
Prepare the Column:
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Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in hexanes and carefully pour it into the column, allowing the silica to settle without air bubbles.
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Add another layer of sand on top of the silica gel.
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Equilibrate the column by running the starting eluent (e.g., 95:5 Hexanes:EtOAc) through the silica gel.
-
-
Load the Sample:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
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Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elute the Column:
-
Begin elution with a low polarity solvent system (e.g., 95:5 Hexanes:EtOAc).
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Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 Hexanes:EtOAc) to elute the compounds.
-
-
Collect and Analyze Fractions:
-
Collect fractions in test tubes.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Protocol 2: Recrystallization for Final Purification
This protocol is suitable for purifying this compound that is already of moderate to high purity (>90%).
Materials:
-
Partially purified this compound
-
Recrystallization solvents (e.g., Ethyl Acetate, Hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the Compound:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of the more soluble solvent (e.g., ethyl acetate) and heat gently to dissolve the solid completely.
-
-
Induce Crystallization:
-
Slowly add the less soluble solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy.
-
If the solution becomes too cloudy, add a few drops of the more soluble solvent until it is clear again.
-
-
Cool the Solution:
-
Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolate the Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
-
Dry the Product:
-
Dry the purified crystals under high vacuum to remove all residual solvent.
-
Diagrams
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for selecting the appropriate purification method.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Horner-Wadsworth-Emmons Reaction | TCI AMERICA [tcichemicals.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. hwpi.harvard.edu [hwpi.harvard.edu]
- 7. Ring Closing Metathesis [organic-chemistry.org]
- 8. silicycle.com [silicycle.com]
- 9. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.mysagestore.com [cdn.mysagestore.com]
- 15. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 16. veeprho.com [veeprho.com]
- 17. mdpi.com [mdpi.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. edu.rsc.org [edu.rsc.org]
- 21. Reagents & Solvents [chem.rochester.edu]
- 22. youtube.com [youtube.com]
Addressing off-target effects of Cryptomoscatone D2 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Cryptomoscatone D2 in cell culture experiments. This compound is a potent G2 checkpoint inhibitor that functions through the activation of the p53 tumor suppressor pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a natural product that acts as a potent G2 checkpoint inhibitor. Its mechanism of action involves the activation of the p53 signaling pathway, leading to cell cycle arrest at the G2/M phase, providing an opportunity for DNA repair or, in cases of severe damage, apoptosis.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically supplied as a solid or in a pre-dissolved format. For the solid form, DMSO is a common solvent. It is recommended to store the compound at -20°C for long-term stability. Always refer to the manufacturer's datasheet for specific instructions.
Q3: At what concentration should I use this compound in my cell culture experiments?
A3: The optimal concentration of this compound will vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line. Based on published data for other G2 checkpoint inhibitors, a starting concentration range of 10 nM to 10 µM is advisable.
Q4: How can I confirm that this compound is inducing G2/M arrest in my cells?
A4: The most common method to confirm G2/M arrest is through cell cycle analysis using flow cytometry after staining with a DNA-intercalating dye like propidium iodide (PI). An accumulation of cells in the G2/M phase will be observed. Additionally, you can perform a Western blot to check for the phosphorylation status of key G2/M checkpoint proteins, such as the inhibitory phosphorylation of Cdc2 (Cdk1) at Tyr15.
Q5: Is this compound expected to be cytotoxic?
A5: By inducing cell cycle arrest, this compound can lead to cytotoxicity, particularly in cancer cells with existing DNA damage or replication stress. The degree of cytotoxicity is cell line-dependent. It is advisable to perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the cytotoxic effects in your experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observed G2/M arrest after treatment with this compound. | 1. Compound inactivity: The compound may have degraded due to improper storage or handling.2. Sub-optimal concentration: The concentration used may be too low for the specific cell line.3. Cell line resistance: The cell line may have a deficient p53 pathway or other resistance mechanisms. | 1. Verify compound integrity: Use a fresh stock of this compound. Ensure proper storage at -20°C and minimize freeze-thaw cycles.2. Perform a dose-response study: Test a wider range of concentrations (e.g., 10 nM to 50 µM) to determine the optimal effective dose.3. Check p53 status: Confirm that your cell line has a functional p53 pathway. Test a positive control compound known to induce G2/M arrest. |
| High levels of unexpected cell death at low concentrations. | 1. Off-target effects: The compound may be hitting other cellular targets, leading to toxicity.2. Cell line hypersensitivity: The cell line may be particularly sensitive to G2 checkpoint inhibition. | 1. Investigate off-target effects: Consider performing a kinase profile screen to identify potential off-target kinases.[1][2][3] Refer to the "Experimental Protocols" section for more details.2. Titrate concentration carefully: Perform a more granular dose-response curve starting from very low concentrations (e.g., sub-nanomolar range). |
| Variability in results between experiments. | 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or media can affect the cellular response.2. Inconsistent compound preparation: Errors in serial dilutions or improper mixing can lead to variable final concentrations. | 1. Standardize cell culture: Use cells within a consistent passage number range, seed at the same density for each experiment, and use the same batch of media and supplements.2. Prepare fresh dilutions: Prepare fresh serial dilutions of this compound from a concentrated stock for each experiment. Ensure thorough mixing. |
| Unexpected changes in cell morphology unrelated to cell cycle arrest. | Potential off-target effects: The compound might be affecting other signaling pathways that control cell morphology, such as the cytoskeleton. | Perform off-target analysis: Besides kinase profiling, consider proteomic approaches like thermal proteome profiling (TPP) or drug affinity responsive target stability (DARTS) to identify non-kinase off-targets. |
| Difficulty in detecting p53 activation. | 1. Incorrect timing: The time point of analysis may be too early or too late.2. Antibody issues: The primary antibody for p53 or its phosphorylated forms may not be optimal. | 1. Perform a time-course experiment: Harvest cells at multiple time points after treatment (e.g., 6, 12, 24, 48 hours) to identify the peak of p53 activation.2. Validate antibodies: Use a positive control (e.g., treatment with a known DNA damaging agent like doxorubicin) to validate your antibodies and Western blot protocol. |
Quantitative Data Summary
The following table summarizes the in vitro inhibitory concentrations (IC50) of several known G2 checkpoint inhibitors targeting CHK1, a key kinase in the G2/M checkpoint pathway. This data is provided for comparative purposes to guide experimental design with this compound.
| Compound | Target | Cell Line | IC50 (nM) | Reference |
| MK-8776 | CHK1 | SW620 | 180 | [1][2][3] |
| SRA737 | CHK1 | SW620 | 250 | [1][2][3] |
| LY2606368 | CHK1 | SW620 | 1.5 | [1][2][3] |
| MK-8776 | CHK1 | HT29 | 150 | [1][2][3] |
| SRA737 | CHK1 | HT29 | 200 | [1][2][3] |
| LY2606368 | CHK1 | HT29 | 1.0 | [1][2][3] |
Signaling Pathways and Experimental Workflows
p53 and G2/M Checkpoint Signaling Pathway
Caption: p53-mediated G2/M checkpoint pathway activated by this compound.
Experimental Workflow: Validating On-Target Effects
Caption: Workflow for validating the on-target effects of this compound.
Logical Workflow: Troubleshooting Off-Target Effects
References
- 1. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Properties of Cryptomoscatone D2 and Goniothalamin
In the landscape of natural product-derived anticancer research, styryl-lactones have emerged as a promising class of compounds. This guide provides a detailed comparison of the cytotoxic activities of two such compounds: Cryptomoscatone D2 and Goniothalamin. The information is tailored for researchers, scientists, and drug development professionals, offering a side-by-side look at their efficacy against various cancer cell lines, their mechanisms of action, and the experimental protocols used to evaluate them.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound and Goniothalamin has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the tables below. It is important to note that direct comparative studies are limited, and experimental conditions may vary between studies.
This compound: IC50 Values
Data regarding the cytotoxicity of this compound is available for several human cervical carcinoma cell lines and a non-malignant fibroblast cell line. The study highlights a dose- and time-dependent cytotoxic effect.
| Cell Line | Type | Incubation Time | IC50 (µM) |
| HeLa | Cervical Carcinoma (HPV-infected) | 24h, 48h | Not explicitly defined as IC50, but significant cell viability reduction at 60 and 90 µM[1][2] |
| SiHa | Cervical Carcinoma (HPV-infected) | 24h, 48h | Not explicitly defined as IC50, but showed dose-dependent cytotoxicity[1] |
| C33A | Cervical Carcinoma (non-HPV infected) | 24h, 48h | Not explicitly defined as IC50, but showed dose-dependent cytotoxicity[1] |
| MRC-5 | Non-malignant Lung Fibroblast | 24h, 48h | Showed less sensitivity compared to cancer cell lines at some concentrations and time points[1][2] |
Note: The available study on this compound focuses on percentage of cell survival at different concentrations rather than explicit IC50 values.
Goniothalamin: IC50 Values
Goniothalamin has been more extensively studied, with demonstrated cytotoxicity against a broader spectrum of cancer cell lines. It often shows a degree of selectivity for cancer cells over normal cells.[3][4]
| Cell Line | Type | Incubation Time | IC50 (µg/mL) | IC50 (µM) |
| Saos-2 | Osteosarcoma | 72h | 0.62 ± 0.06 | ~2.6 |
| MCF-7 | Breast Adenocarcinoma | 72h | Not specified, but potent | <5 µg/mL[4] |
| UACC-732 | Breast Carcinoma | 72h | Not specified, but potent | <5 µg/mL[4] |
| A549 | Lung Adenocarcinoma | 72h | Not specified, but potent | <5 µg/mL[4] |
| HT29 | Colorectal Adenocarcinoma | 72h | Not specified, but potent | <5 µg/mL[4] |
| HepG2 | Hepatoblastoma | 72h | Not specified | 4.6 ± 0.23[5][6][7] |
| HMSC | Normal Mesenchymal Stem Cells | 72h | >5 to 20 | >21 to 85 |
| Chang | Normal Liver | 72h | Not specified | 35.0 ± 0.09[6][7] |
Note: Conversion from µg/mL to µM for Goniothalamin (Molar Mass: 200.22 g/mol ) is approximate.
Experimental Protocols
The methodologies employed in assessing the cytotoxicity of these compounds are crucial for interpreting the data. Below are detailed protocols based on the cited literature.
Cell Culture and Maintenance
Human cancer cell lines (e.g., HeLa, SiHa, C33A, Saos-2, MCF-7, A549, HT29, HepG2) and non-malignant cell lines (e.g., MRC-5, HMSC, Chang) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The most common method cited for evaluating cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][5]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10^4 cells/mL) and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or Goniothalamin. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.
-
Incubation: The plates are incubated for specified time periods (e.g., 6, 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for a further period (e.g., 4 hours) to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their cytotoxic effects is vital for their development as therapeutic agents.
This compound
The precise signaling pathway for this compound is not as well-elucidated as for Goniothalamin. However, its structural similarity to Goniothalamin suggests it may share a similar mechanism of action. Studies indicate that it induces dose- and time-dependent cytotoxicity in cervical cancer cells.[1] The ability of some cell lines to recover after a short exposure suggests that its effects may be reversible at lower concentrations or shorter durations.[1]
Goniothalamin
Goniothalamin has been shown to induce apoptosis (programmed cell death) in various cancer cells through multiple pathways.[3]
-
Induction of Oxidative Stress: Goniothalamin can lead to a decrease in glutathione (GSH) levels and an increase in reactive oxygen species (ROS), causing oxidative stress that damages cellular components, including DNA.[3][8]
-
DNA Damage: The compound can cause DNA damage, which is an early event in its cytotoxic action.[8]
-
Mitochondrial-Mediated Apoptosis: Goniothalamin can directly affect the mitochondria, leading to the depolarization of the mitochondrial membrane and the release of cytochrome c into the cytosol.[9] This, in turn, activates caspase-9 and the executioner caspase-3, leading to apoptosis.[3][9]
-
Cell Cycle Arrest: Goniothalamin has been observed to cause cell cycle arrest, particularly at the G2/M or S phase, preventing cancer cells from proliferating.[5][9]
-
NF-κB Inhibition: In some cancer cell lines, Goniothalamin has been shown to inhibit the translocation of NF-κB, a protein complex that plays a key role in cancer cell survival and proliferation.[9]
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: General workflow for determining cytotoxicity using the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medic.upm.edu.my [medic.upm.edu.my]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective cytotoxicity of goniothalamin against hepatoblastoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Goniothalamin-induced oxidative stress, DNA damage and apoptosis via caspase-2 independent and Bcl-2 independent pathways in Jurkat T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Goniothalamin induces cell cycle arrest and apoptosis in H400 human oral squamous cell carcinoma: A caspase-dependent mitochondrial-mediated pathway with downregulation of NF-κβ - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Methodologies for Identifying Cryptomoscatone D2 Target Proteins in the Cell Cycle Pathway
This guide provides a comparative analysis of common experimental approaches to identify and validate the protein targets of novel small molecules, using the hypothetical compound Cryptomoscatone D2 as an example. The focus is on its effects on the cell cycle pathway, a critical process in cell proliferation and a key target in cancer therapy. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and the Cell Cycle
This compound is a novel synthetic small molecule with demonstrated anti-proliferative effects. Preliminary studies have indicated that it induces cell cycle arrest, suggesting that its molecular targets are key regulators of this process. The cell cycle is a tightly regulated series of events that leads to cell division and is controlled by a complex network of proteins, including cyclin-dependent kinases (CDKs), polo-like kinases (PLKs), and aurora kinases. Identifying the specific protein targets of this compound is crucial for understanding its mechanism of action and for its further development as a potential therapeutic agent.
Methodologies for Target Identification
Several experimental strategies can be employed to identify the direct protein targets of a small molecule. This guide compares three widely used approaches: Affinity-Based Proteomics, Thermal Proteome Profiling (TPP), and Kinase Activity Assays.
This method involves immobilizing a modified version of the small molecule (in this case, this compound) onto a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.
TPP leverages the principle that protein stability changes upon ligand binding. Cells are treated with the compound, and then subjected to a temperature gradient. The aggregated proteins at each temperature are separated from the soluble ones, and the soluble protein fraction is analyzed by mass spectrometry. Proteins that bind to the compound will typically show increased thermal stability.
Given that many cell cycle regulators are kinases, a direct assessment of a compound's effect on the activity of a panel of kinases can be a powerful method for target identification. This is often done using in vitro assays with recombinant kinases and a substrate.
Comparative Experimental Data
The following tables summarize hypothetical quantitative data from the three methodologies, aimed at identifying the targets of this compound.
Table 1: Affinity-Based Proteomics Results
| Rank | Protein Target | Enrichment Score | p-value | Function in Cell Cycle |
| 1 | PLK1 | 15.2 | < 0.001 | Mitotic entry, spindle assembly |
| 2 | CDK1 | 4.5 | 0.02 | Mitotic control |
| 3 | Aurora A | 3.1 | 0.04 | Centrosome separation, spindle assembly |
| 4 | Tubulin | 2.5 | 0.08 | Spindle formation |
Table 2: Thermal Proteome Profiling (TPP) Results
| Rank | Protein Target | Thermal Shift (ΔTm) | p-value | Function in Cell Cycle |
| 1 | PLK1 | +5.2°C | < 0.001 | Mitotic entry, spindle assembly |
| 2 | CDK2 | +1.8°C | 0.03 | G1/S transition |
| 3 | WEE1 | +1.5°C | 0.05 | G2/M checkpoint |
| 4 | CHK1 | +1.2°C | 0.09 | DNA damage checkpoint |
Table 3: In Vitro Kinase Assay Results (IC50 Values)
| Kinase Target | IC50 (nM) | Kinase Family | Role in Cell Cycle |
| PLK1 | 15 | Polo-like Kinase | Mitotic entry, spindle assembly |
| PLK2 | 250 | Polo-like Kinase | Cytokinesis |
| PLK3 | 800 | Polo-like Kinase | Mitotic stress response |
| CDK1 | 1200 | Cyclin-Dependent Kinase | Mitotic control |
| Aurora A | >10,000 | Aurora Kinase | Centrosome separation, spindle assembly |
Experimental Protocols
-
Synthesis of Affinity Probe: Synthesize a derivative of this compound with a linker arm and a reactive group for immobilization (e.g., an alkyne for click chemistry).
-
Immobilization: Covalently attach the this compound probe to agarose beads.
-
Cell Lysis: Prepare a native cell lysate from a relevant cell line (e.g., HeLa) under non-denaturing conditions.
-
Affinity Pulldown: Incubate the immobilized probe with the cell lysate to allow for protein binding. As a control, use beads without the probe.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Identify the eluted proteins using LC-MS/MS.
-
Data Analysis: Calculate enrichment scores and p-values for each identified protein compared to the control.
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating: Aliquot the cell lysates and heat them to a range of different temperatures.
-
Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Sample Preparation: Prepare the soluble protein fractions for mass spectrometry analysis.
-
Mass Spectrometry: Analyze the protein abundance in each sample using LC-MS/MS.
-
Data Analysis: Generate melting curves for each protein and calculate the thermal shift (ΔTm) for proteins in the drug-treated samples compared to the control.
-
Assay Setup: Use a 384-well plate format for a high-throughput screen.
-
Reagents: Add recombinant kinases, a suitable substrate (e.g., a peptide), and ATP to each well.
-
Compound Addition: Add this compound at various concentrations.
-
Incubation: Allow the kinase reaction to proceed for a specified time at a controlled temperature.
-
Detection: Use a detection reagent that measures the amount of phosphorylated substrate (e.g., using a fluorescence-based method).
-
Data Analysis: Plot the kinase activity against the compound concentration and calculate the IC50 value for each kinase.
Visualizations
Caption: Workflow for identifying protein targets of this compound.
A Comparative Analysis of the Cytotoxic Effects of Cryptomoscatone D2 and Other Natural Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of Cryptomoscatone D2, a styrylpyrone isolated from Cryptocarya mandiocanna, against other well-known natural products with anticancer activities. The objective is to offer a clear, data-driven comparison of their performance, supported by experimental methodologies and visualizations of the underlying biological pathways.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected natural products against a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | HeLa | Cervical Carcinoma | Dose- and time-dependent cytotoxicity observed at 15-90 µM | [1] |
| SiHa | Cervical Carcinoma | Dose- and time-dependent cytotoxicity observed at 15-90 µM | [1] | |
| C33A | Cervical Carcinoma | Dose- and time-dependent cytotoxicity observed at 15-90 µM | [1] | |
| MRC-5 | Normal Lung Fibroblast | Less cytotoxic compared to cancer cell lines | [1] | |
| Paclitaxel | Ovarian Carcinoma Cell Lines (7 lines) | Ovarian Cancer | 0.0004 - 0.0034 | [2] |
| Non-Small Cell Lung Cancer (NSCLC) Lines | Lung Cancer | >32 (3h), 9.4 (24h), 0.027 (120h) | [3] | |
| Small Cell Lung Cancer (SCLC) Lines | Lung Cancer | >32 (3h), 25 (24h), 5.0 (120h) | [3] | |
| Doxorubicin | HepG2 | Hepatocellular Carcinoma | 12.18 | [4] |
| UMUC-3 | Bladder Cancer | 5.15 | [4] | |
| TCCSUP | Bladder Cancer | 12.55 | [4] | |
| BFTC-905 | Bladder Cancer | 2.26 | [4] | |
| HeLa | Cervical Carcinoma | 2.92 | [4] | |
| MCF-7 | Breast Cancer | 2.50 | [4] | |
| M21 | Skin Melanoma | 2.77 | [4] | |
| Curcumin | T47D | Breast Cancer (ER+) | 2.07 | [5] |
| MCF7 | Breast Cancer (ER+) | 1.32 | [5] | |
| MDA-MB-415 | Breast Cancer (ER+) | 4.69 | [5] | |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 11.32 | [5] | |
| MDA-MB-468 | Breast Cancer (Triple-Negative) | 18.61 | [5] | |
| BT-20 | Breast Cancer (Triple-Negative) | 16.23 | [5] | |
| SW480 | Colorectal Cancer | 10.26 | [6] | |
| HT-29 | Colorectal Cancer | 13.31 | [6] | |
| HCT116 | Colorectal Cancer | 11.52 | [6] | |
| Resveratrol | MCF7 | Breast Cancer | ~70-150 | [7] |
| SW480 | Colorectal Cancer | ~70-150 | [7] | |
| HCE7 | Esophageal Cancer | ~70-150 | [7] | |
| Seg-1 | Esophageal Cancer | ~70-150 | [7] | |
| HL60 | Promyelocytic Leukemia | ~70-150 | [7] |
Note: The study on this compound demonstrated dose- and time-dependent cytotoxicity but did not provide specific IC50 values. The provided range indicates the concentrations at which significant cell viability reduction was observed.
Experimental Protocols
The following are detailed methodologies for two common in vitro cytotoxicity assays used to evaluate the efficacy of natural products.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well tissue culture plates
-
Test compound (e.g., this compound)
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.1% NP40 in isopropanol with 4 mM HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acids of cellular proteins under acidic conditions.
Materials:
-
96-well tissue culture plates
-
Test compound
-
Cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
1% Acetic acid
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[9]
-
Washing: Discard the TCA solution and wash the plates five times with slow-running tap water or 1% acetic acid to remove unbound dye.[9] Allow the plates to air dry completely.
-
SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[9]
-
Washing: After staining, quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Air Dry: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at a wavelength of 510 nm or 540 nm.[9][10]
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.
Mandatory Visualization: Signaling Pathways and Workflows
The cytotoxic effects of many natural products are mediated through the induction of apoptosis (programmed cell death) and/or cell cycle arrest. Below are diagrams illustrating these complex processes and a general workflow for cytotoxicity testing.
Caption: General workflow for in vitro cytotoxicity testing using plate-based assays.
Caption: Simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways.
Caption: Overview of the p53-mediated cell cycle arrest pathway at the G1/S checkpoint.
References
- 1. researchgate.net [researchgate.net]
- 2. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Curcumin inhibits proliferation and promotes apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
